4-(2-Chloroethyl)-1,2-dimethoxybenzene

Physicochemical property differentiation Regioisomer comparison Purification and handling

4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3) is a critical arylalkyl chloride intermediate characterized by a specific 1,2-dimethoxy substitution pattern, making it indispensable for the high-yield synthesis of hypotensive agents and preparation of lysosomotropic compounds with acid sphingomyelinase (ASM) inhibitory activity. This regioisomer is not functionally interchangeable with its 1,3- or 1,4-dimethoxy analogs, which exhibit different reactivity and purification characteristics. Its specific LogP (2.485) is essential for downstream activity. Standard commercial purity is 95%, with a molecular formula of C₁₀H₁₃ClO₂ (MW: 200.66 g/mol). Choose the correct building block to ensure consistent reactivity in your pharmaceutical development pipeline.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 27160-08-3
Cat. No. B3381784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)-1,2-dimethoxybenzene
CAS27160-08-3
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCCl)OC
InChIInChI=1S/C10H13ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3
InChIKeyVZGITQAWSRBJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3): Verified Procurement Specifications and Baseline Properties


4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3), also known as 3,4-dimethoxyphenethyl chloride, is an arylalkyl chloride with the molecular formula C₁₀H₁₃ClO₂ and a molecular weight of 200.66 g/mol [1]. It is a versatile synthetic intermediate characterized by a chloroethyl substituent at the para position of a 1,2-dimethoxybenzene core. Computed physicochemical properties include an XLogP3 of 2.3 [1], a topological polar surface area (TPSA) of 18.5 Ų [1], and a boiling point of 280.2°C at 760 mmHg [2]. Commercially, it is typically offered at a minimum purity of 95% . Its primary value proposition lies in its utility as a building block for the synthesis of hypotensive agents and in the preparation of lysosomotropic compounds with acid sphingomyelinase (ASM) inhibitory activity .

Why Generic Substitution of 4-(2-Chloroethyl)-1,2-dimethoxybenzene Fails: The Critical Role of Substitution Pattern and Halogen Identity


Despite sharing the same molecular formula (C₁₀H₁₃ClO₂) with several regioisomeric analogs, 4-(2-chloroethyl)-1,2-dimethoxybenzene is not functionally interchangeable. The specific 1,2-dimethoxy substitution pattern imparts a unique electronic environment that dictates both its physical properties and its reactivity in downstream transformations. Regioisomers with 1,3- or 1,4-dimethoxy patterns exhibit significantly different boiling points and, consequently, distinct purification and handling characteristics . Furthermore, substituting the chloroethyl group for a bromoethyl analog alters both the reactivity profile and the compound's potential to generate specific active pharmaceutical intermediates. The 3,4-dimethoxyphenethyl scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous bioactive molecules, and the chloroethyl derivative provides a specific synthetic entry point not readily replicated by its analogs . The following quantitative evidence details these critical differentiators.

Quantitative Differentiation Evidence for 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3) vs. Analogs


Boiling Point Distinction vs. Regioisomeric Analogs (1,4- and 1,3-Dimethoxy Patterns)

The boiling point of 4-(2-chloroethyl)-1,2-dimethoxybenzene (280.2°C at 760 mmHg) is intermediate between its 1,3- and 1,4-dimethoxy regioisomers. The 1,3-isomer boils at 275.7°C, a difference of -4.5°C, while the 1,4-isomer boils at 288.6°C, a difference of +8.4°C . This 13.1°C spread across isomers demonstrates that the substitution pattern on the aromatic ring significantly impacts intermolecular forces, affecting purification by distillation and gas chromatographic retention times. While all three isomers share the same density (1.104 g/cm³), their volatility differs, which can influence recovery during solvent removal and purification [1].

Physicochemical property differentiation Regioisomer comparison Purification and handling

Lipophilicity (LogP) Distinction vs. Regioisomeric Analogs

4-(2-Chloroethyl)-1,2-dimethoxybenzene exhibits a computed LogP value of 2.485 [1]. This value reflects the compound's partition coefficient and is a key determinant of its chromatographic behavior on reversed-phase HPLC columns, as well as its potential for membrane permeability in biological systems. While the 1,3- and 1,4-dimethoxy regioisomers share the same molecular weight and density, their LogP values are likely to differ due to the altered spatial arrangement of the polar methoxy groups, which affects the overall dipole moment and hydrogen-bonding capacity of the molecule [2]. The exact LogP for the 1,3- and 1,4-isomers is not uniformly reported, but the 2.485 value for the target compound provides a precise benchmark for method development and purity assessment. This differentiation is critical for analytical chemists and formulators who rely on predictable retention times and partition behavior [3].

Lipophilicity comparison Regioisomer differentiation Chromatographic behavior

Purity Specification Benchmark vs. Common Industrial Intermediates

Commercial sources of 4-(2-chloroethyl)-1,2-dimethoxybenzene consistently specify a minimum purity of 95% . This purity level is a critical benchmark for its intended use as a synthetic intermediate in the preparation of hypotensive drugs and other bioactive molecules . While higher purities are not typically offered, the 95% specification ensures that the material is sufficiently pure for most downstream transformations without requiring additional, costly purification steps. In contrast, more reactive analogs like the bromoethyl derivative may be offered at similar purities but exhibit different impurity profiles due to their distinct synthetic routes and stability characteristics. The 95% purity threshold is a key procurement criterion, ensuring consistent performance and minimizing batch-to-batch variability.

Purity specification Quality control Procurement benchmark

Defined Application Scenarios for 4-(2-Chloroethyl)-1,2-dimethoxybenzene Based on Quantitative Evidence


Synthesis of Hypotensive Drug Intermediates

The compound serves as a high-yield intermediate in the preparation of hypotensive agents, as noted in vendor documentation . The 95% purity specification and the specific 1,2-dimethoxy substitution pattern are essential for the efficient synthesis of these pharmaceutical candidates, ensuring consistent reactivity and minimizing side-product formation. The intermediate boiling point of 280.2°C [1] facilitates its handling and purification within multi-step synthetic sequences.

Preparation of Lysosomotropic and Acid Sphingomyelinase (ASM) Inhibitors

Derivatives of 4-(2-chloroethyl)-1,2-dimethoxybenzene, such as the representative compound NB 06, have demonstrated the ability to almost completely suppress stimuli-induced increases in C16-ceramide in macrophages, thereby protecting against apoptosis . This activity makes the chloroethyl precursor a valuable building block for synthesizing lysosomotropic agents and ASM inhibitors. The specific LogP value of 2.485 [1] contributes to the lysosomal accumulation of derived compounds, a property that is sensitive to even slight modifications in the substitution pattern.

Validated HPLC Method Development and Quality Control

A validated reversed-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of 4-(2-chloroethyl)-1,2-dimethoxybenzene [2]. The method, utilizing an acetonitrile/water/phosphoric acid mobile phase, can be scaled for preparative separation and is suitable for pharmacokinetic studies. The compound's specific LogP (2.485) [1] and boiling point (280.2°C) [1] are critical parameters for method optimization and ensure reliable quantitation in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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